3-Benzylideneindolin-2-one
Overview
Description
3-Benzylideneindolin-2-one is a significant compound in organic chemistry, known for its versatile applications in various fields. It is a derivative of indolin-2-one, featuring a benzylidene group at the third position. This compound is notable for its structural motif, which is embedded in many naturally occurring substances and synthetic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylideneindolin-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between indolin-2-one and benzaldehyde in the presence of a base catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and yield of the product. These methods also allow for better control over reaction conditions, leading to higher purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylideneindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolin-2-one ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Various halogens, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted indolin-2-ones, quinones, and reduced derivatives .
Scientific Research Applications
3-Benzylideneindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in studying biological processes and enzyme functions.
Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting protein kinases and other molecular targets.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Benzylideneindolin-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as protein kinases by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to effects like apoptosis in cancer cells. The compound’s ability to undergo E-Z isomerization also plays a role in its biological activity .
Comparison with Similar Compounds
Indolin-2-one: The parent compound, lacking the benzylidene group.
3-Arylideneindolin-2-ones: Similar compounds with different arylidene groups.
Sunitinib: A well-known kinase inhibitor derived from indolin-2-one
Uniqueness: 3-Benzylideneindolin-2-one stands out due to its specific structural features and the ability to undergo E-Z isomerization. This property enhances its versatility and effectiveness in various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
(3Z)-3-benzylidene-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3359-49-7, 23782-37-8 | |
Record name | NSC405961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC134079 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC210734 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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